molecular formula C8H7FO2 B3042993 5-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 69464-49-9

5-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B3042993
CAS No.: 69464-49-9
M. Wt: 154.14 g/mol
InChI Key: DRSLFPHWBGATPA-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzodioxine, where a fluorine atom is substituted at the 5th position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dihydro-1,4-benzodioxine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives .

Scientific Research Applications

5-Fluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: The parent compound without the fluorine substitution.

    5-Chloro-2,3-dihydro-1,4-benzodioxine: A similar compound with a chlorine atom instead of fluorine.

    5-Bromo-2,3-dihydro-1,4-benzodioxine: A bromine-substituted analogue.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1,4-benzodioxine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently halogenated analogues. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLFPHWBGATPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69464-49-9
Record name 5-fluoro-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-1,2-benzenediol (5.278 g, 41.2 mmol) in DMF (50 ml) was treated with potassium carbonate (17.08 g, 124 mmol) and 1,2-dibromoethane (3.91 ml, 45.3 mmol) and stirred at rt for 72 h. The reaction was treated with water (200 ml) and extracted 3×200 ml (EtOAc). The combined organic extracts were washed with water (200 ml), brine (200 ml), dried (MgSO4), evaporated and chromatographed (0-20% EtOAc-Cyclohexane) to give product as a clear oil. (2.437 g, 38%).
Quantity
5.278 g
Type
reactant
Reaction Step One
Quantity
17.08 g
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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